molecular formula C9H6N2O3 B12359180 5-nitro-5H-isoquinolin-1-one

5-nitro-5H-isoquinolin-1-one

Cat. No.: B12359180
M. Wt: 190.16 g/mol
InChI Key: BCGFDHITOLRDDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-5H-isoquinolin-1-one typically involves the nitration of isoquinolin-1-one derivatives. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Another approach involves the use of metal-catalyzed cyclization reactions, such as nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize environmental impact .

Scientific Research Applications

Chemistry: 5-nitro-5H-isoquinolin-1-one is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the construction of polycyclic structures with potential pharmaceutical applications .

Biology and Medicine: This compound has been studied for its potential antimicrobial and anticancer properties. Its derivatives have shown activity against various bacterial strains and cancer cell lines .

Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also employed in the development of materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 5-nitro-5H-isoquinolin-1-one involves its interaction with cellular targets, leading to the disruption of essential biological processes. The nitro group is crucial for its activity, as it can undergo redox reactions that generate reactive intermediates. These intermediates can interact with cellular macromolecules, leading to cell damage and death . The compound’s ability to induce oxidative stress and interfere with DNA synthesis is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific nitro group positioning, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

5-nitro-5H-isoquinolin-1-one

InChI

InChI=1S/C9H6N2O3/c12-9-7-2-1-3-8(11(13)14)6(7)4-5-10-9/h1-5,8H

InChI Key

BCGFDHITOLRDDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C2=CC=NC(=O)C2=C1)[N+](=O)[O-]

Origin of Product

United States

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